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molecular formula C9H15NO4 B8535412 Butanoic acid, 2-[(1-methylethoxy)imino]-3-oxo-, ethyl ester, (Z)- CAS No. 64486-02-8

Butanoic acid, 2-[(1-methylethoxy)imino]-3-oxo-, ethyl ester, (Z)-

Cat. No. B8535412
M. Wt: 201.22 g/mol
InChI Key: JQZYTHDHNWNPHI-UHFFFAOYSA-N
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Patent
US04152432

Procedure details

52 g of potassium carbonate were added to a mixture of 397.8g of ethyl 2-acetyl-2-hydroxyiminoacetate in 200 ml of pure acetone cooled on an ice bath and then 25 ml of 2-iodopropane were added thereto over 25 minutes. The mixture was stirred for 2 hours and 800 ml of water and 500 ml of methylene chloride were added thereto. The mixture was stirred and decanted and the aqueous phase was extracted with methylene chloride. The mixture was dried and vacuum filtered and the filtrate was evaporated to obtain 41.5 g of ethyl 2-acetyl-2-(1-methylethoxyimino)-acetate.
Quantity
52 g
Type
reactant
Reaction Step One
[Compound]
Name
397.8g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[C:7]([C:10](=[N:16][OH:17])[C:11]([O:13][CH2:14][CH3:15])=[O:12])(=[O:9])[CH3:8].I[CH:19]([CH3:21])[CH3:20].O>CC(C)=O.C(Cl)Cl>[C:7]([C:10](=[N:16][O:17][CH:19]([CH3:21])[CH3:20])[C:11]([O:13][CH2:14][CH3:15])=[O:12])(=[O:9])[CH3:8] |f:0.1.2|

Inputs

Step One
Name
Quantity
52 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
397.8g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C(C(=O)OCC)=NO
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
IC(C)C
Step Three
Name
Quantity
800 mL
Type
reactant
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled on an ice bath
STIRRING
Type
STIRRING
Details
The mixture was stirred
CUSTOM
Type
CUSTOM
Details
decanted
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The mixture was dried
FILTRATION
Type
FILTRATION
Details
vacuum filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
C(C)(=O)C(C(=O)OCC)=NOC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 41.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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